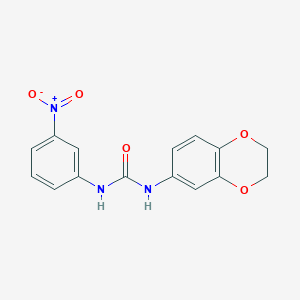![molecular formula C19H22N2O4S B4840966 1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4840966.png)
1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
描述
1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as N-(2-(4-morpholinyl)phenyl)-2-(2-methylphenyl)sulfonamide or NMS-873, is a small molecule inhibitor that targets the protein p97. p97 is an ATPase that plays a critical role in protein homeostasis and is involved in various cellular processes, including protein degradation, DNA repair, and cell cycle control. NMS-873 has shown potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
作用机制
NMS-873 binds to the ATPase domain of p97 and inhibits its activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response, which ultimately leads to cell death in cancer cells. In neurodegenerative diseases, NMS-873 promotes the clearance of misfolded proteins by inhibiting the degradation of autophagy receptors.
Biochemical and Physiological Effects:
NMS-873 has been shown to induce cell death in cancer cells by activating the unfolded protein response. This leads to the accumulation of ubiquitinated proteins and the activation of apoptosis pathways. In neurodegenerative diseases, NMS-873 promotes the clearance of misfolded proteins, which reduces their toxicity and improves neuronal function.
实验室实验的优点和局限性
One advantage of NMS-873 is its specificity for p97, which reduces the risk of off-target effects. However, NMS-873 has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, NMS-873 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
未来方向
Future research on NMS-873 could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additional preclinical studies could help to further elucidate its mechanisms of action and identify potential side effects. Clinical trials could also be conducted to evaluate its safety and efficacy in humans. Finally, NMS-873 could be used as a tool compound to study the role of p97 in various cellular processes.
科学研究应用
NMS-873 has been studied extensively in preclinical models of cancer and neurodegenerative diseases. In cancer, p97 has been shown to play a role in the regulation of the unfolded protein response, which is critical for the survival of cancer cells. NMS-873 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In neurodegenerative diseases, p97 has been implicated in the clearance of misfolded proteins, which are a hallmark of diseases such as Alzheimer's and Parkinson's. NMS-873 has been shown to improve the clearance of misfolded proteins in preclinical models of these diseases.
属性
IUPAC Name |
1-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-16(15)14-26(23,24)20-18-9-5-4-8-17(18)19(22)21-10-12-25-13-11-21/h2-9,20H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTRBAFTSLEWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl [4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4840886.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylmethanesulfonamide](/img/structure/B4840895.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B4840919.png)
![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4840924.png)
![methyl 5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4840930.png)
![N-(3-methoxypropyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4840938.png)
![1-butyl-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4840946.png)
![N-(2-methylphenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4840949.png)
![2-bromo-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4840952.png)
![methyl 4-(4-bromophenyl)-2-[(3-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4840977.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4841002.png)
![1-{[3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4841010.png)